molecular formula C20H33N5O6Si B15112572 N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B15112572
M. Wt: 467.6 g/mol
InChI Key: HKUCCPHGYWSUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (referred to as the target compound) is a modified nucleoside derivative designed for therapeutic oligonucleotide applications. Its structure features a purine core (6-oxo-1H-purin-2-yl) linked to a ribose-like oxolane moiety substituted with a tert-butyl(dimethyl)silyl (TBDMS) protecting group at the 3'-position, a hydroxymethyl group at the 5'-position, and a hydroxyl group at the 4'-position . The TBDMS group is critical for stabilizing the hydroxyl group during solid-phase oligonucleotide synthesis, a common strategy to prevent undesired side reactions .

Properties

IUPAC Name

N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(13(27)11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUCCPHGYWSUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the purine base and its subsequent attachment to the modified ribose sugar. The reaction conditions often involve the use of solvents like methylene chloride and bases such as imidazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the purine base can be reduced to form alcohols.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like tetrabutylammonium fluoride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of nucleoside analogs with structural variations that influence their physicochemical properties, synthetic utility, and biological interactions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Molecular Weight (g/mol) Key Applications/Properties
Target Compound (N-[9-[3-[TBDMS]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide) 3'-TBDMS, 4'-OH, 5'-hydroxymethyl, N-2 2-methylpropanamide ~550 (estimated) Oligonucleotide synthesis; TBDMS enhances stability during phosphorylation
Compound 42 () 4'-OH, 5'-sulfanylmethyl; lacks TBDMS ~450 (estimated) Thiol-mediated conjugation; higher reactivity due to free sulfhydryl group
Compound 43 () 5'-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl), 4'-OH ~800 (LC/MS: 856.4) "Capping" in oligonucleotide synthesis; bulky trityl group improves solubility and purification
Compound 12 () 4'-thiophosphoramidate, 5'-bis(4-methoxyphenyl)(phenyl)methoxy (DMT) ~900 (estimated) Phosphorothioate backbone for nuclease resistance; DMT aids in purification
CAS 1404463-20-2 () 3'-fluoro, 4'-phosphoramidate, 5'-DMT 857.9 Antisense oligonucleotides; fluorine enhances metabolic stability and binding affinity

Key Structural Differences

Protecting Groups :

  • The target compound uses TBDMS at the 3'-position, which is smaller and less polar than the bis(4-methoxyphenyl)(phenyl)methyl (trityl) group in Compound 43. TBDMS offers moderate steric hindrance, balancing stability and ease of removal .
  • Compounds like 12 and CAS 1404463-20-2 employ DMT or phosphoramidate groups, which are bulkier and facilitate chromatographic purification .

Functional Groups: The 5'-hydroxymethyl group in the target compound contrasts with the sulfanylmethyl group in Compound 42. The latter enables disulfide bond formation for targeted drug delivery but is prone to oxidation .

Backbone Modifications :

  • Phosphorothioate linkages (e.g., Compound 12) improve nuclease resistance compared to the unmodified phosphate in the target compound .

Analytical Comparison

  • LC/MS Data :

    • Compound 43 shows an [M+H]+ peak at 856.4 , while the target compound (if analyzed similarly) would likely exhibit a lower mass due to the absence of the trityl group.
    • CAS 1404463-20-2 has a molecular ion at 857.9 , reflecting its fluorine and phosphoramidate substituents .
  • NMR Profiles :

    • In Compound 43, the bis(4-methoxyphenyl)(phenyl)methyl group generates distinct aromatic proton shifts (δ 6.5–7.5 ppm) absent in the target compound .
    • The TBDMS group in the target compound would show characteristic tert-butyl (δ ~1.0 ppm) and methyl (δ ~0.1 ppm) signals .

Research Findings and Implications

  • Stability : The TBDMS group in the target compound provides superior stability over free hydroxyls (e.g., Compound 42) during prolonged oligonucleotide synthesis .
  • Biological Activity : While the target compound lacks nuclease-resistant modifications, its hydroxymethyl group may facilitate prodrug strategies through esterification .
  • Purification Challenges : The absence of a DMT group in the target compound complicates purification compared to Compounds 12 and 43, necessitating alternative methods like reverse-phase HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.